Lipophilic Efficiency (LipE) Comparison: Cyclopropyl vs. Methyl N3‑Substitution in Imidazo[4,5‑b]pyridine Scaffolds
Incorporation of an N3‑cyclopropyl group in place of N3‑methyl increases the calculated logP (clogP) by approximately 0.5–0.7 log units while simultaneously improving the lipophilic efficiency (LipE = pIC₅₀ – clogP) in matched molecular pair analyses across multiple imidazo[4,5‑b]pyridine kinase inhibitors [1]. In a representative PDE10A inhibitor series, the cyclopropyl analogue (clogP = 3.1) maintained a LipE of 5.2 compared with the N‑methyl analogue (clogP = 2.4; LipE = 4.6), a 0.6‑unit improvement that translates to a 4‑fold higher potency at equivalent lipophilicity [1].
| Evidence Dimension | Lipophilic efficiency (LipE; pIC₅₀ – clogP) |
|---|---|
| Target Compound Data | clogP ~3.1; LipE 5.2 (cyclopropyl‑substituted imidazo[4,5‑b]pyridine PDE10A inhibitor series) |
| Comparator Or Baseline | N‑methyl analogue: clogP 2.4; LipE 4.6 |
| Quantified Difference | ΔLipE = +0.6 (≈4‑fold potency advantage at matched lipophilicity) |
| Conditions | PDE10A enzymatic assay; clogP calculated by ChemAxon or similar |
Why This Matters
Higher LipE indicates better utilization of lipophilicity for target binding, a key selection criterion when procuring building blocks for lead optimization.
- [1] Kuduk, S. D.; et al. Discovery of Novel Imidazo[4,5‑b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). J. Med. Chem. 2014, 57, 3074–3088. View Source
